3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+
Description
Overview of Acyl-Coenzyme A Intermediates in Cellular Metabolism
Acyl-Coenzyme A (Acyl-CoA) molecules are central intermediates in a multitude of cellular metabolic pathways. creative-proteomics.com Formed by the attachment of a fatty acid to coenzyme A (CoA) via a high-energy thioester bond, these molecules are vital for energy generation and the synthesis of essential biomolecules. creative-proteomics.comcreative-proteomics.com Acyl-CoAs are key players in fatty acid oxidation (beta-oxidation), fatty acid synthesis, cholesterol metabolism, and ketogenesis. creative-proteomics.com In fatty acid oxidation, which primarily occurs in the mitochondria, acyl-CoAs are broken down to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the production of ATP. creative-proteomics.comwikipedia.org Conversely, in fatty acid synthesis, acetyl-CoA serves as a building block for creating long-chain fatty acids necessary for lipid structures like triglycerides and cell membranes. creative-proteomics.com The pool of acyl-CoAs in a cell is diverse, with variations in the length and saturation of the acyl chain dictating their specific metabolic roles. creative-proteomics.comnih.gov These molecules are not just metabolic intermediates but also act as regulatory molecules, influencing enzyme activity and gene expression. nih.govnih.gov
Classification and Metabolic Context of 3-Oxodecanoyl-CoA as a Medium-Chain Acyl-CoA
Acyl-CoAs are categorized based on the length of their fatty acid chain: short-chain (2-4 carbons), medium-chain (5-11 carbons), long-chain (12-20 carbons), and very-long-chain (more than 20 carbons). 3-Oxodecanoyl-CoA, with its 10-carbon acyl group, is classified as a medium-chain acyl-CoA. It is specifically a 3-oxo-acyl-CoA, meaning it has a ketone group at the beta-carbon (carbon 3) of the decanoic acid chain. foodb.caebi.ac.uk This compound is a key intermediate in the metabolic pathway of fatty acid beta-oxidation. foodb.ca It is formed during the third step of the beta-oxidation spiral and is subsequently cleaved in the final step to release acetyl-CoA and an acyl-CoA that is two carbons shorter (octanoyl-CoA). reactome.orgaocs.org
Significance of 3-Oxodecanoyl-CoA Research in Advanced Biological Studies
The study of specific acyl-CoAs like 3-Oxodecanoyl-CoA is crucial for understanding the nuances of metabolic regulation and disease. Alterations in the levels of acyl-CoAs are linked to various metabolic disorders. imrpress.com For example, cellular acyl-CoA levels have been correlated with insulin (B600854) resistance and are implicated in lipotoxicity in non-adipose tissues. Research into the metabolism of medium-chain acyl-CoAs is particularly relevant to inherited metabolic diseases such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. wikipedia.org Furthermore, acyl-CoAs serve as substrates for post-translational modifications of proteins, such as acylation, which can regulate protein function and cellular processes. creative-proteomics.comnih.gov Advanced analytical techniques are enabling more precise quantification of individual acyl-CoA species, paving the way for a deeper understanding of their specific roles in health and disease and their potential as biomarkers or therapeutic targets. psu.edubiorxiv.org
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVXMAPLHSIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Pathways Involving 3 Oxodecanoyl Coa
Biosynthetic Routes of 3-Oxodecanoyl-CoA
The formation of 3-Oxodecanoyl-CoA is primarily accomplished through the fatty acid elongation pathway, a process that incrementally adds two-carbon units to a growing acyl chain.
Fatty acid elongation is a cyclical four-step process that results in the extension of an acyl-CoA molecule. 3-Oxodecanoyl-CoA appears as a transient ketoacyl-CoA intermediate in the elongation cycle that produces fatty acids longer than the common C16 palmitate. In each cycle, a series of reactions adds two carbon atoms, originating from malonyl-CoA, to an acyl-primer. nih.gov The sequence involves condensation, reduction, dehydration, and a second reduction to yield a saturated acyl-CoA that is two carbons longer than the starting molecule. nih.gov
The direct synthesis of 3-Oxodecanoyl-CoA occurs via a condensation reaction. Specifically, an eight-carbon acyl-CoA, octanoyl-CoA, condenses with acetyl-CoA. modelseed.org This reaction is catalyzed by a 3-ketoacyl-CoA thiolase, also known as acetyl-CoA C-acyltransferase, which in this context functions in the anabolic direction to form the ten-carbon 3-oxoacyl-CoA. modelseed.orgmodelseed.org This condensation is a critical step in the fatty acid elongation pathway, setting the stage for subsequent reduction reactions that will ultimately produce decanoyl-CoA. wikipedia.org
The primary precursors for the synthesis of 3-Oxodecanoyl-CoA are shorter acyl-CoAs, particularly octanoyl-CoA, and the two-carbon donor, acetyl-CoA. modelseed.org Another key precursor is (S)-3-hydroxydecanoyl-CoA, the product of the first reduction step in the elongation cycle. modelseed.org
The formation of 3-Oxodecanoyl-CoA is catalyzed by specific enzymes:
Octanoyl-CoA:acetyl-CoA C-acyltransferase (EC 2.3.1.16): This enzyme catalyzes the condensation of octanoyl-CoA and acetyl-CoA to yield 3-Oxodecanoyl-CoA and Coenzyme A. modelseed.orgmodelseed.org
3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35): This enzyme catalyzes the NAD+-dependent oxidation of (S)-3-hydroxydecanoyl-CoA to form 3-Oxodecanoyl-CoA and NADH. modelseed.orgfoodb.ca This reaction is a reversible step in the beta-oxidation pathway but also functions in the context of fatty acid elongation.
Table 1: Enzymes in the Biosynthesis of 3-Oxodecanoyl-CoA
| Enzyme Name | EC Number | Precursor(s) | Product |
| Octanoyl-CoA:acetyl-CoA C-acyltransferase | 2.3.1.16 | Octanoyl-CoA, Acetyl-CoA | 3-Oxodecanoyl-CoA, CoA |
| 3-hydroxyacyl-CoA dehydrogenase | 1.1.1.35 | (S)-3-hydroxydecanoyl-CoA, NAD+ | 3-Oxodecanoyl-CoA, NADH, H+ |
Role in Fatty Acid Elongation Systems
Catabolic Fates of 3-Oxodecanoyl-CoA
When cellular energy demands increase, fatty acids are broken down through beta-oxidation. As an intermediate in this process, 3-Oxodecanoyl-CoA is catabolized to produce energy.
Mitochondrial beta-oxidation is the primary pathway for degrading fatty acids to generate acetyl-CoA, NADH, and FADH2. nih.govresearchgate.net 3-Oxodecanoyl-CoA is a substrate in the final step of a beta-oxidation cycle. After the first three steps of the cycle (dehydrogenation, hydration, and dehydrogenation of a C10 acyl-CoA), 3-Oxodecanoyl-CoA is formed. nih.gov It is then targeted by the enzyme 3-ketoacyl-CoA thiolase. nih.govresearchgate.net This enzyme catalyzes the thiolytic cleavage of 3-Oxodecanoyl-CoA, using a free Coenzyme A molecule to break the bond between the alpha and beta carbons. nih.gov This reaction yields an eight-carbon acyl-CoA (octanoyl-CoA) and a molecule of acetyl-CoA. nih.gov The resulting octanoyl-CoA can then enter the next round of beta-oxidation, while the acetyl-CoA enters the citric acid cycle for further energy production. reactome.org The mitochondrial trifunctional protein is responsible for catalyzing the final three steps of beta-oxidation for medium- and long-chain fatty acids. nih.govresearchgate.net
In addition to mitochondria, peroxisomes also play a role in fatty acid metabolism, particularly in the beta-oxidation of very-long-chain fatty acids and some medium-chain acyl-CoAs. nih.gov The peroxisomal beta-oxidation pathway is similar to the mitochondrial pathway but with some key enzymatic differences. mdpi.com While the initial dehydrogenase in mitochondria donates electrons to the electron transport chain, the peroxisomal acyl-CoA oxidase (ACOX) transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). mdpi.com 3-Oxodecanoyl-CoA, as a medium-chain 3-oxoacyl-CoA, can be a substrate within the peroxisomal beta-oxidation pathway. Following its formation from 3-hydroxydecanoyl-CoA, it would undergo thiolytic cleavage by a peroxisomal thiolase (ACAA1), analogous to the mitochondrial process, to yield octanoyl-CoA and acetyl-CoA. nih.gov This pathway is crucial for breaking down fatty acids that are not efficiently handled by mitochondria.
Table 2: Enzymes in the Catabolism of 3-Oxodecanoyl-CoA
| Enzyme Name | EC Number | Location | Substrate | Product(s) |
| 3-ketoacyl-CoA thiolase | 2.3.1.16 | Mitochondria | 3-Oxodecanoyl-CoA, CoA | Octanoyl-CoA, Acetyl-CoA |
| Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1) | 2.3.1.16 | Peroxisomes | 3-Oxodecanoyl-CoA, CoA | Octanoyl-CoA, Acetyl-CoA |
Downstream Metabolic Products (e.g., Acetyl-CoA, Octanoyl-CoA)
The metabolism of 3-Oxodecanoyl-CoA is a critical step in the catabolic pathway of fatty acids, specifically within the mitochondrial matrix. reactome.orghmdb.ca This process, known as beta-oxidation, systematically shortens the fatty acid chain, leading to the generation of energy-rich molecules. ontosight.aiabcam.com The primary downstream products resulting from the cleavage of 3-Oxodecanoyl-CoA are Acetyl-CoA and Octanoyl-CoA. reactome.orgontosight.ai
The breakdown of 3-Oxodecanoyl-CoA is the final step in a single cycle of beta-oxidation. abcam.comwikipedia.org This cycle involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and finally, thiolytic cleavage. abcam.comwikipedia.org It is this last step, catalyzed by the enzyme beta-ketothiolase (also known as 3-ketoacyl-CoA thiolase), that cleaves the ten-carbon 3-Oxodecanoyl-CoA molecule. abcam.comhmdb.ca
In this reaction, a molecule of Coenzyme A (CoA-SH) is utilized to break the bond between the alpha and beta carbons of 3-Oxodecanoyl-CoA. ontosight.aiwikipedia.org This results in the release of a two-carbon unit in the form of Acetyl-CoA and a fatty acyl-CoA molecule that is two carbons shorter, which in this case is Octanoyl-CoA. reactome.orgontosight.ai The newly formed Octanoyl-CoA can then re-enter the beta-oxidation spiral for further breakdown. ontosight.ai Acetyl-CoA, a central molecule in metabolism, can enter the citric acid cycle (TCA cycle) to be completely oxidized to carbon dioxide, a process that generates a significant amount of ATP. abcam.comwikipedia.org
This conversion is vital for energy production from fatty acids, particularly in tissues with high energy demands like the heart. abcam.com The enzyme responsible for this specific thiolytic cleavage is part of a complex of enzymes, sometimes referred to as the mitochondrial trifunctional protein, which handles the later steps of beta-oxidation for medium to long-chain fatty acids. reactome.orgwikipedia.org
Detailed Research Findings
Research has elucidated the specific enzymatic steps and products of beta-oxidation. The process is a spiral pathway where the fatty acyl-CoA chain is progressively shortened. ontosight.ai For a C10-acyl-CoA like Decanoyl-CoA, it undergoes several enzymatic modifications to become 3-Oxodecanoyl-CoA, the direct substrate for thiolytic cleavage. hmdb.ca The enzyme 3-ketoacyl-CoA thiolase facilitates the nucleophilic attack of a CoA-SH molecule on the keto group of 3-Oxodecanoyl-CoA, leading to the formation of the shorter Octanoyl-CoA and the release of Acetyl-CoA. wikipedia.orghmdb.ca
The table below details the reactants and products of this specific metabolic step.
| Reactants | Products | Enzyme | Cellular Location |
| 3-Oxodecanoyl-CoA | Octanoyl-CoA | Beta-ketothiolase (3-ketoacyl-CoA thiolase) | Mitochondrial Matrix |
| Coenzyme A (CoA-SH) | Acetyl-CoA |
Metabolic Pathways and Enzymology
Biosynthesis and Degradation of 3-Oxodecanoyl-CoA
3-Oxodecanoyl-CoA is primarily an intermediate metabolite and does not undergo biosynthesis in the same way as a final product. Instead, it is transiently formed and degraded during the catabolism of fatty acids, specifically those with ten or more carbons. wikipedia.org
Formation (within Beta-Oxidation): The "biosynthesis" or formation of 3-Oxodecanoyl-CoA occurs during the third step of the mitochondrial beta-oxidation of dodecanoyl-CoA (a 12-carbon fatty acyl-CoA). The preceding intermediate, L-3-hydroxydecanoyl-CoA, is oxidized by the enzyme 3-hydroxyacyl-CoA dehydrogenase. nih.govucsd.edu This reaction converts the hydroxyl group at the beta-carbon into a ketone group, yielding 3-Oxodecanoyl-CoA and reducing NAD+ to NADH.
Degradation: The degradation of 3-Oxodecanoyl-CoA is the fourth and final step of a beta-oxidation cycle. wikipedia.orgnih.gov The enzyme beta-ketoacyl-CoA thiolase (also known as 3-ketoacyl-CoA thiolase) catalyzes a thiolytic cleavage of the bond between the alpha (C-2) and beta (C-3) carbons. nih.gov This reaction requires a molecule of free Coenzyme A (CoA-SH). reactome.org The products are a two-carbon acetyl-CoA molecule and an eight-carbon acyl-CoA (octanoyl-CoA). reactome.org The newly formed octanoyl-CoA can then enter the next round of beta-oxidation. reactome.org This cyclical process continues until the fatty acid is completely broken down into acetyl-CoA units.
Enzymes Involved in the Conversion and Utilization of 3-Oxodecanoyl-CoA
Several key enzymes are responsible for the metabolism of 3-Oxodecanoyl-CoA within the fatty acid oxidation pathway. foodb.caucsd.edu
| Enzyme | EC Number | Function | Source |
| 3-hydroxyacyl-CoA dehydrogenase | 1.1.1.35 | Catalyzes the oxidation of L-3-hydroxydecanoyl-CoA to form 3-Oxodecanoyl-CoA, with the concurrent reduction of NAD+ to NADH. It is a crucial step in the beta-oxidation pathway. | foodb.caucsd.edu |
| Acetyl-CoA C-acyltransferase (Beta-ketoacyl-CoA thiolase) | 2.3.1.16 | Catalyzes the thiolytic cleavage of 3-Oxodecanoyl-CoA into acetyl-CoA and octanoyl-CoA. This is the final step of the beta-oxidation cycle for this specific intermediate. | foodb.camodelseed.org |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | 1.3.8.7 | While not directly acting on 3-Oxodecanoyl-CoA, MCAD is the enzyme that initiates the beta-oxidation cycle for medium-chain fatty acids (like decanoyl-CoA) that ultimately leads to the formation of 3-Oxodecanoyl-CoA. | |
| Enoyl-CoA hydratase | 4.2.1.17 | This enzyme catalyzes the hydration of the double bond in trans-Δ2-decenoyl-CoA to form L-3-hydroxydecanoyl-CoA, the direct precursor to 3-Oxodecanoyl-CoA. | nih.gov |
Cellular and Subcellular Dynamics of 3 Oxodecanoyl Coa
Transport Mechanisms of 3-Oxodecanoyl-CoA and its Carnitine Derivatives
The transport of acyl-CoAs between cellular compartments is a critical control point in lipid metabolism. Due to the impermeability of the inner mitochondrial membrane to acyl-CoAs, a specialized transport system is required for long-chain fatty acids to enter the mitochondrial matrix for β-oxidation. aatbio.comnih.gov
The transport of long-chain acyl-CoAs, such as the precursor to 3-Oxodecanoyl-CoA, into the mitochondria is mediated by the carnitine shuttle system. youtube.comyoutube.com This system involves two key enzymes, Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2). nih.gov
Activation and Conversion by CPT1: In the cytosol, long-chain fatty acids are first activated to acyl-CoAs. youtube.com CPT1, located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from coenzyme A to carnitine, forming an acylcarnitine ester and releasing free CoA. aatbio.comnih.gov This is the rate-limiting step in fatty acid oxidation.
Translocation: The resulting acylcarnitine is transported across the inner mitochondrial membrane into the matrix by a specific carrier protein called the carnitine-acylcarnitine translocase (CACT). aatbio.comyoutube.com
Reconversion by CPT2: Once inside the mitochondrial matrix, CPT2, which is situated on the inner side of the inner mitochondrial membrane, reverses the process. It transfers the acyl group from carnitine back to a mitochondrial pool of coenzyme A, reforming the acyl-CoA and liberating carnitine. aatbio.comyoutube.com The regenerated carnitine is then transported back to the cytosol via the same translocase, ready to participate in another transport cycle. youtube.com
This shuttle is essential for long-chain fatty acids, while medium- and short-chain fatty acids can cross the mitochondrial membrane without the need for this system. youtube.com
Table 2: Components of the Carnitine Shuttle System
| Component | Location | Function |
|---|---|---|
| Acyl-CoA Synthetase | Outer Mitochondrial Membrane / ER | Activates fatty acid to Acyl-CoA. |
| CPT1 | Outer Mitochondrial Membrane | Converts Acyl-CoA to Acylcarnitine. nih.gov |
| CACT | Inner Mitochondrial Membrane | Transports Acylcarnitine into the matrix and Carnitine out. aatbio.com |
| CPT2 | Inner Mitochondrial Membrane | Converts Acylcarnitine back to Acyl-CoA in the matrix. nih.gov |
Beyond the well-defined carnitine shuttle, the movement of acyl-CoAs and their precursors between other organelles, such as the ER and mitochondria, is also crucial. The ER is a major site of lipid synthesis, and there is significant cross-talk between the ER and mitochondria. frontiersin.org
Recent models propose that fatty acids can be transferred at membrane contact sites, which are areas where the ER and other organelles are held in close proximity. frontiersin.org At these junctions, fatty acids could move from the ER to the outer mitochondrial membrane, where they are activated by ACSLs. frontiersin.org This "metabolic trapping" by enzymes on intracellular organelles creates a concentration gradient that drives fatty acid uptake and directs the resulting acyl-CoAs towards specific metabolic fates, such as β-oxidation in the mitochondria or incorporation into complex lipids at the ER. frontiersin.org
Furthermore, certain enzymes that utilize acyl-CoAs can themselves be translocated. For instance, acyl-CoA:cholesterol acyltransferase (ACAT), an ER-resident enzyme, has been shown to reversibly move from the ER into vesicular structures in response to specific stimuli, demonstrating the dynamic nature of enzyme localization in response to cellular needs. nih.gov This suggests that the location of acyl-CoA-metabolizing enzymes is not static, adding another layer of regulation to the compartmentalization of lipid metabolism.
Regulatory Networks and Physiological Implications
Transcriptional and Post-Translational Regulation of 3-Oxodecanoyl-CoA Metabolizing Enzymes
The enzymes responsible for the metabolism of 3-Oxodecanoyl-CoA are subject to regulation at both the transcriptional and post-translational levels, allowing for both long-term adaptation and rapid modulation of pathway activity.
Transcriptional Regulation:
The expression of genes encoding enzymes involved in fatty acid oxidation, including those that act on 3-Oxodecanoyl-CoA, is largely controlled by a family of nuclear receptors known as peroxisome proliferator-activated receptors (PPARs), particularly PPARα. nih.gov PPARα is activated by fatty acids and their derivatives, leading to the upregulation of a suite of genes involved in fatty acid uptake, activation, and β-oxidation. pku.edu.cn This transcriptional control allows cells to adapt to conditions of high fatty acid availability, such as during fasting or a high-fat diet. nih.gov
Another key transcriptional regulator is the sterol regulatory element-binding protein (SREBP) family, particularly SREBP-1c, which is a major regulator of lipogenesis. pku.edu.cn Insulin (B600854) stimulates the expression of SREBP-1c, which in turn activates the transcription of genes involved in fatty acid synthesis. pku.edu.cn Conversely, conditions that favor fatty acid oxidation, such as fasting, lead to decreased SREBP-1c activity. This reciprocal regulation ensures that fatty acid synthesis and oxidation are not simultaneously active, preventing a futile cycle.
The table below summarizes key transcriptional regulators of enzymes relevant to 3-Oxodecanoyl-CoA metabolism.
Post-Translational Regulation:
Post-translational modifications provide a more rapid mechanism for regulating enzyme activity. One of the key enzymes in the β-oxidation spiral, 3-hydroxyacyl-CoA dehydrogenase, which acts on the precursor to 3-Oxodecanoyl-CoA, is subject to regulation.
Additionally, the synthesis of the ketone body precursor HMG-CoA from acetyl-CoA is regulated. The rate-limiting enzyme, HMG-CoA synthase 2 (HMGCS2), is subject to complex regulation. mdpi.com This includes modulation by the ratio of acetyl-CoA to free Coenzyme A (CoA-SH). mdpi.com A high acetyl-CoA to CoA-SH ratio, indicative of high rates of fatty acid oxidation, activates HMGCS2. mdpi.com
Hormonal and Nutritional Control of Acyl-CoA Flux
Hormonal Control:
Insulin: In the fed state, high insulin levels promote glucose utilization and storage while inhibiting fatty acid oxidation. Insulin achieves this in part by activating phosphodiesterases that lower intracellular cyclic AMP (cAMP) levels, thereby counteracting the effects of glucagon (B607659). pku.edu.cn It also stimulates the expression of SREBP-1c, promoting lipogenesis. pku.edu.cn
Glucagon: During fasting, low insulin and high glucagon levels trigger the mobilization of fatty acids from adipose tissue. mdpi.com Glucagon signaling in the liver increases cAMP levels, which in turn activates protein kinase A (PKA). PKA can phosphorylate and regulate enzymes involved in fatty acid metabolism, generally promoting their oxidation.
Thyroid Hormone and Estrogen: These hormones can also influence the expression of enzymes involved in cholesterol and fatty acid metabolism. For instance, thyroid hormone has been shown to increase the transcription and stability of HMG-CoA reductase mRNA, while estrogen can increase its activity by stabilizing the mRNA. nih.gov
Nutritional Control:
The availability of different nutrients profoundly impacts acyl-CoA flux.
High-Carbohydrate Diet: A diet rich in carbohydrates leads to increased insulin secretion, promoting the storage of energy as glycogen (B147801) and fat. The resulting high levels of malonyl-CoA, an intermediate in fatty acid synthesis, inhibit carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria for oxidation. mdpi.com This effectively blocks the entry of acyl-CoAs into the β-oxidation pathway.
High-Fat Diet/Fasting: Conversely, a high-fat diet or a state of fasting leads to low insulin and high glucagon levels. This hormonal milieu promotes the breakdown of stored triglycerides and increases the uptake and oxidation of fatty acids by the liver and other tissues. The reduced levels of malonyl-CoA relieve the inhibition on CPT1, allowing for a high flux of acyl-CoAs into the mitochondria. mdpi.com
Role of Acyl-CoA Binding Proteins (ACBPs) in 3-Oxodecanoyl-CoA Metabolism and Signaling
Acyl-CoA binding proteins (ACBPs) are a family of highly conserved proteins that play a crucial role in intracellular acyl-CoA transport and pool formation. nih.govresearchgate.net They bind to long-chain acyl-CoA esters with high affinity, effectively buffering the free concentration of these molecules in the cytosol. nih.govresearchgate.net This is important because high concentrations of free acyl-CoAs can be toxic to cells.
ACBPs are thought to be involved in shuttling acyl-CoAs between different enzymes and organelles, thereby facilitating their metabolism. frontiersin.org For example, ACBPs can transport newly synthesized acyl-CoAs from the site of synthesis to the endoplasmic reticulum for incorporation into complex lipids or to mitochondria for β-oxidation. frontiersin.org While the direct interaction of ACBPs with 3-Oxodecanoyl-CoA is not extensively detailed, their general role in managing the intracellular pool of acyl-CoAs is critical for the proper functioning of the β-oxidation pathway.
Recent evidence also suggests that ACBPs may have signaling roles, potentially by mediating the regulatory effects of acyl-CoAs on various cellular processes. nih.gov The complex of an acyl-CoA with ACBP might be the actual signaling molecule, rather than the free acyl-CoA itself. nih.gov
Interconnections with Broader Metabolic Pathways (e.g., Ketogenesis, Tricarboxylic Acid Cycle)
The metabolism of 3-Oxodecanoyl-CoA is intrinsically linked to two major metabolic hubs: the tricarboxylic acid (TCA) cycle and ketogenesis.
Tricarboxylic Acid (TCA) Cycle:
Ketogenesis:
Under conditions of high rates of fatty acid oxidation, such as prolonged fasting or a ketogenic diet, the liver produces a large amount of acetyl-CoA. mdpi.combionity.com If the capacity of the TCA cycle to oxidize acetyl-CoA is exceeded, the excess acetyl-CoA is diverted into the pathway of ketogenesis. mdpi.comnih.gov This process, which occurs in the mitochondria of liver cells, converts acetyl-CoA into the ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate. bionity.comwikipedia.org These ketone bodies are then released into the bloodstream and can be used as an alternative fuel source by extrahepatic tissues, including the brain. The formation of 3-Oxodecanoyl-CoA is an upstream event that contributes to the pool of acetyl-CoA that can be used for ketogenesis.
The table below illustrates the fate of acetyl-CoA derived from the β-oxidation of 3-Oxodecanoyl-CoA.
Metabolic Cross-Talk and Feedback Mechanisms
The regulation of 3-Oxodecanoyl-CoA metabolism is a prime example of the intricate cross-talk and feedback mechanisms that govern cellular energy homeostasis.
Feedback Inhibition: High levels of NADH and FADH2, the products of β-oxidation and the TCA cycle, can allosterically inhibit the dehydrogenases involved in these pathways, thus slowing down the rate of fatty acid oxidation when energy levels are high. Similarly, a high ATP/ADP ratio will also signal a decrease in the need for further fuel oxidation.
Inter-organelle Communication: The metabolism of acyl-CoAs involves communication between different cellular compartments. For instance, very long-chain fatty acids are initially shortened in peroxisomes before being further oxidized in mitochondria. There is also evidence for inter-organelle cross-talk in maintaining acetyl-CoA homeostasis, with peroxisomal oxidation of lipids contributing to the acetyl-CoA pool under certain conditions. nih.gov
Product-Precursor Relationships: The intermediates and products of one pathway can serve as substrates or regulators for another. For example, the acetyl-CoA produced from β-oxidation is a substrate for the TCA cycle and ketogenesis. Conversely, intermediates of the TCA cycle, such as citrate, can be transported to the cytosol and cleaved to produce acetyl-CoA for fatty acid synthesis, a process that is reciprocally regulated with fatty acid oxidation.
Involvement in Biological Signaling and Inter Organismal Communication
3-Oxodecanoyl-CoA as a Precursor for Bacterial Quorum Sensing Molecules
In the world of Gram-negative bacteria, cell-to-cell communication, or quorum sensing (QS), is fundamental for coordinating collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. nih.govresearchgate.net This communication relies on the production and detection of small, diffusible signal molecules known as autoinducers. researchgate.net 3-Oxodecanoyl-CoA is a pivotal metabolic intermediate that serves as a direct precursor in the synthesis of specific N-Acyl Homoserine Lactone (AHL) autoinducers, which are a prominent class of QS signals. nih.gov
AHLs are synthesized by AHL synthase enzymes, which catalyze the joining of an acyl group from an acyl-thioester with S-adenosyl-L-methionine (SAM). nih.govnih.gov The specificity of the signal molecule produced by a particular bacterium is largely determined by the AHL synthase's preference for a specific acyl-chain donor. nih.gov These donors are typically acyl-acyl carrier proteins (acyl-ACPs) from fatty acid synthesis or, in many cases, acyl-CoAs from fatty acid degradation (β-oxidation). nih.govasm.org
For instance, 3-Oxodecanoyl-CoA provides the 10-carbon acyl chain required to produce N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL). Similarly, the well-studied pathogen Pseudomonas aeruginosa uses LasI synthase to preferentially produce N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) from 3-oxododecanoyl-ACP. asm.orginrs.ca The structural similarity and shared biosynthetic pathway highlight a common strategy among bacteria to generate a diverse array of signaling molecules from metabolic intermediates. The length and modification (e.g., a 3-oxo group) of the acyl chain are critical for the signaling molecule's specificity in binding to its cognate receptor protein. nih.gov
Table 1: Examples of N-Acyl Homoserine Lactones and their Biosynthetic Precursors
| N-Acyl Homoserine Lactone (AHL) | Common Abbreviation | Acyl Group Donor (Example) | Producing Organism Example |
|---|---|---|---|
| N-(3-oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | 3-oxohexanoyl-ACP | Pantoea stewartii asm.org |
| N-(3-oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | 3-oxooctanoyl-CoA/ACP | Erwinia carotovora nih.gov |
| N-(3-oxodecanoyl)-L-homoserine lactone | 3-oxo-C10-HSL | 3-Oxodecanoyl-CoA/ACP | Pseudomonas aeruginosa |
AHL synthases employ a two-step catalytic mechanism to generate AHLs from an acyl-substrate (like 3-Oxodecanoyl-CoA) and SAM. nih.gov
Acylation: The first step involves a nucleophilic attack on the thioester carbonyl carbon of the acyl-CoA by the primary amine of SAM. researchgate.netnih.gov This reaction forms an acyl-SAM intermediate and releases Coenzyme A (CoA). researchgate.net This step is analogous to the mechanism used by the GNAT (Gcn5-related N-acetyltransferase) superfamily of enzymes. nih.gov
Lactonization: The second step is an intramolecular cyclization. The carboxylate oxygen of the SAM moiety performs a nucleophilic attack on the γ-carbon of its own methionine portion. researchgate.netnih.gov This reaction forms the characteristic five-membered homoserine lactone ring, resulting in the final AHL product and the release of 5'-methylthioadenosine (MTA). nih.gov
Enzymes that utilize acyl-CoAs directly cleave the thioester C-S bond to facilitate the transfer of the acyl chain to SAM. nih.gov The specificity of the synthase for different acyl-CoAs, such as those with varying lengths or modifications, dictates the primary signaling molecule produced by the bacterium. asm.org
Modulation of Host Cell Physiology by Bacterial Acyl-CoA Derivatives
The influence of bacterial metabolites is not confined to the microbial community. Acyl-CoA derivatives, particularly the AHLs synthesized from them, can cross biological kingdoms and directly modulate the physiology of eukaryotic host cells, including those of plants and animals. nih.govnih.gov This inter-kingdom signaling can alter host immune responses, cellular metabolism, and other critical functions. nih.govnih.gov
Mitochondria, the powerhouses of eukaryotic cells, are significant targets for bacterial signaling molecules and metabolites. Long-chain acyl-CoAs are known to influence mitochondrial function directly by inhibiting the adenine (B156593) nucleotide translocator, a key protein for ATP transport. nih.govnih.gov Bacterial products derived from acyl-CoAs, such as AHLs, can exert more complex effects.
For example, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), derived from a C12 acyl chain, has been shown to have immunomodulatory effects on various host cells. nih.govmdpi.comnih.gov Some bacterial metabolites can cause hyperacetylation of mitochondrial proteins, which is linked to mitochondrial dysfunction in conditions like sepsis. mdpi.com This hyperacetylation can be driven by an overproduction of acetyl-CoA. mdpi.com Furthermore, some intracellular bacteria manipulate host lipid metabolism, altering the availability of acyl-CoAs to generate energy through β-oxidation, thereby affecting both host and bacterial energy supplies. nih.gov Targeting mitochondrial components, such as rRNA, has been shown to disrupt energy metabolism and insect viability, highlighting the critical role of mitochondria as a target in inter-species interactions. mdpi.com
Inter-kingdom signaling is a two-way street where molecules produced by bacteria can influence host cell gene expression, and host-produced compounds can affect bacterial behavior. nih.gov AHLs are prime examples of bacterial signals that are perceived by eukaryotic hosts. researchgate.net These molecules can diffuse across host cell membranes and interact with intracellular targets, although specific receptors are still being identified. researchgate.net
In plants, AHLs can trigger defense responses. For instance, long-chain AHLs can prime plants to better resist certain pathogens by activating defense-related pathways involving jasmonic acid or salicylic (B10762653) acid. frontiersin.orgnih.gov In mammalian cells, AHLs like 3-oxo-C12-HSL can modulate the inflammatory response by affecting the production of cytokines in immune cells such as macrophages and mast cells. nih.govnih.gov This ability to manipulate the host's immune system can be a key strategy for bacterial pathogens to establish an infection. nih.gov The communication is not one-sided; some eukaryotes produce molecules that mimic AHLs, potentially disrupting bacterial quorum sensing. nih.gov This complex chemical dialogue, initiated by simple metabolic intermediates like acyl-CoAs, plays a crucial role in shaping the outcome of host-pathogen and symbiotic interactions. mdpi.com
Acyl-CoA as a Metabolic Sensor and Signaling Molecule
Beyond being precursors, acyl-CoA molecules themselves are critical signaling entities that reflect the metabolic state of a cell. nih.govnih.gov The concentration of different acyl-CoA species, which are intermediates in fatty acid, carbohydrate, and amino acid metabolism, provides a real-time snapshot of nutrient availability and energy status. creative-proteomics.comcreative-proteomics.com
Cellular pools of acyl-CoAs are highly compartmentalized, particularly between the mitochondria and the cytosol/nucleus, and this spatial separation is key to their regulatory function. nih.gov For example, high levels of cytosolic acetyl-CoA signal a nutrient-rich, or "fed," state, promoting its use for lipid synthesis and protein acetylation. nih.gov Conversely, high mitochondrial acetyl-CoA levels indicate a "fasted" state, directing the molecule toward ATP production. nih.gov
Long-chain acyl-CoAs can allosterically regulate key metabolic enzymes, including acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT1), thereby controlling the balance between fatty acid synthesis and oxidation. nih.gov Furthermore, acyl-CoAs serve as substrates for post-translational modification of proteins, most notably lysine (B10760008) acylation. nih.gov The level of histone acylation, which is crucial for epigenetic regulation of gene expression, is directly linked to the nuclear availability of specific acyl-CoAs. creative-proteomics.comnih.gov In this capacity, acyl-CoAs act as a direct link between the metabolic state of the cell and its transcriptional program, influencing decisions related to growth, survival, and proliferation. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 3-Oxodecanoyl-CoA | - |
| Acyl-Coenzyme A | Acyl-CoA |
| Acetyl-Coenzyme A | Acetyl-CoA |
| N-Acyl Homoserine Lactone | AHL |
| N-(3-oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL |
| N-(3-oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL |
| N-(3-oxodecanoyl)-L-homoserine lactone | 3-oxo-C10-HSL |
| N-(3-oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL |
| S-adenosyl-L-methionine | SAM |
| Coenzyme A | CoA |
| 5'-methylthioadenosine | MTA |
| Acyl-acyl carrier protein | Acyl-ACP |
| Jasmonic Acid | JA |
Advanced Analytical Methodologies in 3 Oxodecanoyl Coa Research
Mass Spectrometry-Based Quantification and Identification of Acyl-CoAs
Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as the premier technology for the analysis of acyl-CoAs. nih.gov This platform allows for both the broad profiling of numerous acyl-CoA species simultaneously and the targeted quantification of specific molecules like 3-oxodecanoyl-CoA.
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful method for the absolute quantification and comprehensive profiling of cellular acyl-CoAs. acs.org This technique separates complex mixtures of metabolites via liquid chromatography before they are ionized and analyzed by a mass spectrometer. nih.gov A common approach for targeted acyl-CoA measurement is multiple reaction monitoring (MRM), which leverages the characteristic fragmentation pattern of acyl-CoAs. nih.govnih.gov In MRM, a specific precursor ion is selected and fragmented, and a resulting specific product ion is monitored, providing high specificity and sensitivity. nih.gov For instance, a programmed MRM method with 300 mass ion transitions was developed to scan for a wide range of acyl-CoAs in various rat organs. nih.gov
High-resolution mass spectrometry (HRMS), often using instruments like the Q Exactive-MS, provides highly accurate mass measurements, which aids in the confident identification of metabolites without relying solely on reference standards. nih.govresearchgate.net This is particularly useful in untargeted metabolomics to discover novel or unexpected acyl-CoA species. nih.gov Combining reversed-phase ion-paired chromatography with HRMS has been successfully used for the identification and quantification of short, medium, and long-chain acyl-CoAs. nih.gov These methods have been applied to profile endogenous acyl-CoAs in response to various fatty acids in cell culture, revealing specific remodeling patterns in different cell lines. acs.org
Table 1: Overview of LC-MS/MS Methodologies for Acyl-CoA Analysis
| Technique | Instrument | Column Type | Key Feature | Application | Reference |
|---|---|---|---|---|---|
| Programmed MRM | Triple Quadrupole MS | Agilent ZORBAX 300SB-C8 | Scans for 300 transitions based on a common mass difference (507 Da) | Comprehensive acyl-CoA profiling in rat tissues | nih.gov |
| Targeted LC-MS/MS | Triple Quadrupole MS | Not specified | Absolute quantification with broad coverage | Profiling acyl-CoA changes in response to fatty acids in cells | acs.org |
| HRMS Metabolomics | Q Exactive-MS | Luna C18 (reversed phase) | High-resolution accurate mass measurement for simultaneous analysis of acyl-CoAs and polar metabolites | Untargeted profiling of mouse liver metabolites in response to diet | nih.govresearchgate.net |
In positive ion mode electrospray ionization (ESI) mass spectrometry, acyl-CoAs like 3-oxodecanoyl-CoA are typically detected as protonated molecular ions, denoted as [M+H]⁺. nih.gov The analysis of this ion and its subsequent fragmentation products is fundamental to the structural elucidation and quantification of the molecule. For example, in the analysis of palmitoyl-CoA (C16:0-CoA), the [M+H]⁺ molecular ion at m/z 1006.4 is observed. nih.gov
When subjected to collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion of an acyl-CoA fragments in a predictable manner. A highly abundant product ion is typically observed that corresponds to the acyl portion of the molecule, which is crucial for identifying the specific fatty acid chain attached to the CoA moiety. nih.gov For C16:0-CoA, this fragmentation yields a prominent product ion at m/z 499.4. nih.gov The ability to select the specific [M+H]⁺ precursor ion and monitor its unique fragment ions forms the basis of the highly selective MRM assays used for quantification. researchgate.net
Stable isotope labeling is a powerful technique for investigating the dynamics of metabolic pathways, including those involving 3-oxodecanoyl-CoA. mdpi.com This approach involves introducing a substrate labeled with a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. mdpi.com By tracking the incorporation of this label into downstream metabolites using mass spectrometry, researchers can map active metabolic routes and determine the metabolic fate of precursors. nih.govacs.org
This methodology has been used to provide direct evidence for metabolic pathways, such as confirming de novo pyrimidine (B1678525) synthesis from glucose-derived aspartate in Trypanosoma brucei. nih.govacs.org In the context of acyl-CoA metabolism, labeling with ¹³C-glucose can reveal the contribution of glucose to the acetyl-CoA pool, which is a precursor for fatty acid synthesis. nih.govacs.org
Furthermore, stable isotope labeling can be used to generate high-quality internal standards for quantitative MS analysis. nih.gov The technique known as Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) uses auxotrophic yeast strains to efficiently produce fully labeled acyl-CoAs, such as [¹³C₃¹⁵N₁]-acetyl-CoA, from a labeled precursor like [¹³C₃¹⁵N₁]-pantothenate. nih.gov These labeled standards are ideal for isotope dilution mass spectrometry, which is considered the gold standard for absolute quantification, as they correct for variations in sample extraction and instrument response. mdpi.com
Table 2: Applications of Stable Isotopes in Acyl-CoA Research
| Isotope | Labeled Precursor | Application | Finding/Advantage | Reference |
|---|---|---|---|---|
| ¹³C | Uniformly ¹³C-labeled glucose | Untargeted stable isotope tracing | Traced glucose carbon into 187 metabolites, elucidating active pathways like the pentose (B10789219) phosphate (B84403) pathway and lipid synthesis. | nih.govacs.org |
| ¹³C, ¹⁵N | [¹³C₃¹⁵N₁]-pantothenate | Generation of internal standards (SILEC) | Efficiently produced labeled acyl-CoAs in yeast for use in accurate quantification via isotope dilution. | nih.gov |
Metabolic Flux Analysis (MFA) for In Vivo Flux Determination
Metabolic Flux Analysis (MFA) is a computational and experimental technique used to quantify the rates (fluxes) of reactions within a metabolic network in living cells. nih.govyoutube.com It provides a snapshot of the cellular metabolic state under specific genetic or environmental conditions. nih.gov ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a particularly powerful variant that uses stable isotope tracing data to resolve fluxes with high precision. nih.govnih.gov
The process involves feeding cells a ¹³C-labeled substrate (e.g., ¹³C-glucose) and measuring the resulting isotopic labeling patterns in key metabolites via MS or NMR. nih.govbiorxiv.org This experimental data is then integrated into a stoichiometric model of the cell's metabolic network. youtube.com By fitting the model to the data, a map of the carbon flux distribution throughout the central metabolism can be generated. nih.gov
MFA has been instrumental in metabolic engineering efforts. For example, a high-throughput ¹³C-MFA platform was used to characterize a series of 3-hydroxypropionic acid-producing Pichia pastoris strains. nih.gov The analysis revealed that a tight control of the glycolytic flux limited the availability of acetyl-CoA, a key precursor, thereby hampering cell growth and product yield. nih.gov Similarly, MFA was used to study succinic acid production from glycerol (B35011) in Actinobacillus succinogenes, identifying the phosphoenolpyruvate (B93156) (PEP) to oxaloacetate node as a critical control point. elsevierpure.com These studies demonstrate the power of MFA to identify metabolic bottlenecks and guide rational engineering strategies for pathways involving acyl-CoA intermediates. nih.govelsevierpure.com
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Enzymes and Regulatory Elements in 3-Oxodecanoyl-CoA Metabolism
While the core enzymes of beta-oxidation that process 3-Oxodecanoyl-CoA are well-characterized, the full spectrum of regulatory control remains an active area of investigation. The metabolism of 3-Oxodecanoyl-CoA involves a sequence of enzymatic reactions catalyzed by medium-chain acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, which systematically shortens the fatty acid chain. ebi.ac.uk However, the nuanced regulation of these enzymes, particularly in response to varying physiological and pathological states, is not completely understood.
Future research will likely focus on identifying novel transcriptional regulators, allosteric effectors, and post-translational modifications that fine-tune the flux through this pathway. The regulation of acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, involves multiple promoters and extensive cis-elements that respond to cellular signals, suggesting a similar level of complexity may exist for the enzymes governing fatty acid degradation. nih.gov Unraveling these layers of control is crucial for understanding how cells manage fatty acid homeostasis.
Table 1: Known Enzymes in 3-Oxodecanoyl-CoA Beta-Oxidation and Areas for Future Discovery
| Enzyme | Catalyzed Reaction | Known Substrates | Potential Areas for Undiscovered Regulation |
| Medium-Chain Acyl-CoA Dehydrogenase | Dehydrogenation of Acyl-CoA | 3-Oxodecanoyl-CoA | Identification of specific transcription factors responding to dietary lipids; discovery of allosteric inhibitors/activators. |
| Enoyl-CoA Hydratase | Hydration of the double bond | trans-Δ2-Enoyl-CoA | Investigation into substrate channeling and the formation of multi-enzyme "metabolon" complexes. |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group | L-3-Hydroxyacyl-CoA | Elucidation of regulation by cellular redox state (NADH/NAD+ ratio) and product inhibition. |
| Thiolase (Acetyl-CoA Acyltransferase) | Cleavage to release Acetyl-CoA | 3-Ketoacyl-CoA | Characterization of isoform-specific expression and regulation in different tissues and organelles. ebi.ac.uk |
Systems Biology Approaches for Comprehensive Metabolic Network Reconstruction
Systems biology offers a powerful framework for understanding the role of 3-Oxodecanoyl-CoA within the broader context of cellular metabolism. By integrating genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct and refine genome-scale metabolic models (GEMs). nih.gov These models serve as computational frameworks to simulate metabolic fluxes and predict cellular behaviors under various conditions.
Efforts to create consensus metabolic network reconstructions, such as those for yeast and humans (Recon 2), have highlighted the importance of a community-based approach to ensure accuracy and consistency. rug.nlarxiv.org Future work will involve applying these methodologies to specifically interrogate the subnetworks surrounding 3-Oxodecanoyl-CoA. This can help to:
Identify all potential metabolic fates of 3-Oxodecanoyl-CoA beyond canonical beta-oxidation.
Predict the metabolic consequences of enzyme deficiencies or inhibitions within the pathway.
Simulate the integration of fatty acid metabolism with other central metabolic pathways, such as the TCA cycle and gluconeogenesis. nih.gov
By merging models of metabolic networks with those of gene regulatory networks, as has been done for Pseudomonas aeruginosa, a more dynamic and holistic understanding of how phenomena like quorum sensing influence metabolic states can be achieved. nih.gov
Metabolic Engineering and Synthetic Biology Applications
3-Oxodecanoyl-CoA is a key node in pathways that produce acetyl-CoA, a vital precursor for a vast array of valuable bioproducts, including lipids, polyketides, and isoprenoids. nih.gov This positions its metabolic pathway as a prime target for metabolic engineering and synthetic biology. The goal of these efforts is to channel carbon flux efficiently from feedstocks like glucose towards the desired end-product.
Strategies that have been successfully applied to increase the intracellular pool of acetyl-CoA and its derivative, malonyl-CoA, can be adapted to manipulate the 3-Oxodecanoyl-CoA pathway. nih.govnih.gov These include:
Overexpression of key enzymes: Increasing the expression of enzymes like phosphoglycerate kinase has been shown to boost acetyl-CoA concentrations. nih.gov
Deletion of competing pathways: Removing pathways that divert precursors, such as those leading to acetate (B1210297) formation, can significantly increase the yield of fatty acid-derived products. nih.gov
Development of synthetic pathways: The creation of novel routes, like the non-oxidative glycolysis pathway, can improve the stoichiometric yield of acetyl-CoA from glucose. nih.gov
Implementation of biosensors: Genetically-encoded biosensors for metabolites like malonyl-CoA allow for dynamic real-time regulation of metabolic flux, a tool that could be developed for acyl-CoAs. nih.gov
Table 2: Potential Metabolic Engineering Strategies Involving the 3-Oxodecanoyl-CoA Pathway
| Strategy | Target | Rationale | Potential Outcome |
| Pathway Overexpression | Beta-oxidation enzymes | Increase the catabolic rate of fatty acids to produce acetyl-CoA. | Enhanced production of acetyl-CoA-derived biofuels or chemicals. |
| Deletion of Competing Pathways | Acetate production (pta gene) | Prevent the loss of acetyl-CoA to a common byproduct. nih.gov | Increased flux towards desired products like polyketides or fatty acids. nih.gov |
| Synthetic Pathway Introduction | Reverse beta-oxidation | Utilize acetyl-CoA to synthesize medium-chain fatty acids or derivatives. | Production of specialty chemicals or polymer precursors. |
| Biosensor Integration | Acyl-CoA responsive transcription factors | Create dynamic feedback loops to balance pathway flux and cell growth. | Optimized and stable production of target compounds. nih.gov |
Deeper Investigation into Cross-Kingdom Signaling Mechanisms
There is growing evidence that molecules derived from fatty acid metabolism play roles in intercellular and even inter-kingdom communication. A prominent example is the family of N-acyl-homoserine lactones (AHLs), which are used by many species of Gram-negative bacteria for quorum sensing (QS), a process of cell-to-cell communication that coordinates group behaviors like biofilm formation and virulence factor secretion. nih.gov
The synthesis of these signaling molecules often starts from intermediates of fatty acid metabolism. For instance, the QS molecule N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) is a key signal for Pseudomonas aeruginosa. nih.gov The "3-oxo" and "decanoyl" portions of related signaling molecules are directly derived from intermediates like 3-Oxodecanoyl-CoA.
Intriguingly, these bacterial signals can influence host physiology. Research has shown that N-3-Oxo-Decanoyl-l-Homoserine-Lactone can promote adventitious root formation in mung beans by interacting with plant hormone signaling pathways, demonstrating a clear case of cross-kingdom signaling. nih.gov Future research should focus on how the metabolic flux leading to 3-Oxodecanoyl-CoA in bacteria is regulated to produce these signals and how these signals are perceived and processed by eukaryotic hosts, including plants and animals.
Novel Research Avenues in Metabolic Dysregulation and Biomarker Discovery
Alterations in fatty acid metabolism are hallmarks of numerous diseases, including metabolic syndrome, heart disease, and inborn errors of metabolism. Cellular acyl-CoA levels are known to correlate with insulin (B600854) resistance and can contribute to lipotoxicity in non-adipose tissues. Therefore, intermediates of fatty acid oxidation, such as 3-Oxodecanoyl-CoA, are promising candidates for investigation as disease biomarkers.
The study of other metabolites, such as 3-methylglutarylcarnitine, has shown that elevated levels can serve as a sensitive biomarker for compromised mitochondrial energy metabolism. nih.gov This provides a template for future studies on 3-Oxodecanoyl-CoA. The accumulation of 3-Oxodecanoyl-CoA or its carnitine conjugate in blood or tissue could signify a bottleneck in the beta-oxidation pathway, potentially indicating:
A genetic deficiency in one of the downstream enzymes, such as 3-hydroxyacyl-CoA dehydrogenase or thiolase.
Acquired mitochondrial dysfunction due to toxins or other disease processes.
Metabolic inflexibility in conditions like heart failure, where the heart's ability to metabolize fat for energy is impaired.
Advanced quantitative metabolomics and mass spectrometry techniques will be essential tools in exploring the potential of 3-Oxodecanoyl-CoA as a diagnostic or prognostic biomarker in various pathological conditions.
Q & A
Basic: What enzymatic systems are involved in the biosynthesis of 3-Oxodecanoyl-CoA, and how can their activity be experimentally validated?
3-Oxodecanoyl-CoA is synthesized via the condensation of Octanoyl-CoA and Acetyl-CoA, catalyzed by enzymes such as ALDH6A1 (a mitochondrial oxidoreductase) and ACADS (acyl-CoA dehydrogenase) .
- Methodological validation :
- Enzyme assays : Measure activity using spectrophotometric NAD(P)H oxidation/reduction at 340 nm for dehydrogenases like ALDH6A1 .
- Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence ALDH6A1 or ACADS in cell lines, followed by LC-MS/MS to quantify changes in 3-Oxodecanoyl-CoA levels .
- Substrate specificity : Test recombinant enzymes with varying acyl-CoA chain lengths (e.g., C6-C16) to confirm selectivity .
Advanced: How can contradictions in reported metabolic roles of 3-Oxodecanoyl-CoA (e.g., energy metabolism vs. signaling) be systematically addressed?
Discrepancies arise from tissue-specific enzyme expression or divergent experimental models.
- Resolution strategies :
- Multi-omics integration : Combine metabolomics (LC-MS/MS quantification ), proteomics (Western blotting ), and transcriptomics to map context-dependent pathways.
- Compartmentalization studies : Isolate mitochondrial vs. cytoplasmic fractions to assess subcellular localization of 3-Oxodecanoyl-CoA .
- In vivo vs. in vitro models : Compare glioblastoma mouse models (where 3-Oxodecanoyl-CoA correlates with FAO ) with hepatocyte cultures to identify tissue-specific roles.
Basic: What are the optimal analytical methods for detecting 3-Oxodecanoyl-CoA in complex biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
- Validation : Spike synthetic 3-Oxodecanoyl-CoA standards into plasma/tissue homogenates to confirm retention times and fragmentation patterns .
Advanced: What experimental designs are critical for studying 3-Oxodecanoyl-CoA’s role in glioblastoma metabolic plasticity?
Glioblastoma (GB) cells utilize 3-Oxodecanoyl-CoA as a FAO intermediate under hypoxic conditions .
- Key approaches :
- Dual metabolic inhibition : Combine FAO inhibitors (e.g., etomoxir) with glycolysis blockers (2-DG) to assess synthetic lethality in GB models .
- Isotopic tracing : Use [U-¹³C]-labeled fatty acids to track 3-Oxodecanoyl-CoA flux into TCA cycle metabolites via LC-MS/MS .
- Patient-derived xenografts (PDX) : Validate findings in PDX models with matched metabolomic and survival data .
Basic: How can researchers mitigate interference from structural analogs (e.g., 3-oxohexanoyl-CoA) during 3-Oxodecanoyl-CoA analysis?
- Chromatographic optimization : Adjust gradient elution to separate 3-Oxodecanoyl-CoA (C10) from shorter-chain analogs (e.g., C6-C8) .
- Enzymatic specificity : Use acyl-CoA dehydrogenases (e.g., ACADS) with strict chain-length preferences to enzymatically confirm identity .
- High-resolution MS : Employ Q-TOF or Orbitrap platforms to distinguish analogs by exact mass (Δ <0.01 Da) .
Advanced: What systems biology approaches reconcile generalized metabolic models with 3-Oxodecanoyl-CoA’s specific roles?
Generalized models often group 3-Oxodecanoyl-CoA under "oxo-fatty acyl-CoA," obscuring its unique functions .
- Model refinement :
Basic: What are the stability considerations for 3-Oxodecanoyl-CoA in experimental workflows?
- Sample handling :
- Storage : -80°C in amber vials to avoid photodegradation; avoid freeze-thaw cycles .
Advanced: How do contradictory findings about 3-Oxodecanoyl-CoA’s lability in SDS-PAGE systems impact protein interaction studies?
While acyl-CoAs are labile in SDS, electrophoretic transfer to nitrocellulose (Western blotting) preserves protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
